molecular formula C9H9NO B576074 5,6-Dihydro-6-quinolinol CAS No. 160239-96-3

5,6-Dihydro-6-quinolinol

Cat. No.: B576074
CAS No.: 160239-96-3
M. Wt: 147.177
InChI Key: PMXFLGPJLVIVHR-UHFFFAOYSA-N
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Description

5,6-Dihydro-6-quinolinol is a dihydroquinoline derivative of significant interest in organic synthesis and medicinal chemistry research. This compound features a partially saturated quinoline core, a privileged scaffold in drug discovery known for its diverse biological activities . As a building block, it serves as a versatile precursor for synthesizing more complex nitrogen-containing heterocycles, which are common structures in pharmaceuticals and agrochemicals . Researchers value this and similar dihydroquinoline structures for developing novel therapeutic agents, as evidenced by their investigation in projects ranging from neuroprotective agents to anti-atherogenic compounds . The presence of both the hydroxy group and the basic nitrogen in the partially reduced ring system makes it a valuable intermediate for further chemical functionalization and for studying structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-5,8,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXFLGPJLVIVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC2=C1C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5,6 Dihydro 6 Quinolinol

Retrosynthetic Analysis of 5,6-Dihydro-6-quinolinol

Retrosynthetic analysis is a method for designing a synthetic pathway by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, several logical disconnections can be proposed based on well-established reactions in heterocyclic chemistry.

A primary disconnection strategy involves the reduction of a more readily available aromatic precursor. The most direct retrosynthetic pathway envisions 6-hydroxyquinoline (B46185) as the immediate precursor. This simplifies the problem to the selective reduction of the C5-C6 double bond in the carbocyclic ring, a common transformation in quinoline (B57606) chemistry.

Another approach focuses on the formation of the heterocyclic ring system itself. A C-N bond disconnection within the dihydropyridine (B1217469) ring suggests an intramolecular cyclization. This could involve disconnecting the N1-C8a bond, leading to a substituted aniline (B41778) with a side chain capable of cyclizing. A further disconnection of the C4a-C8a bond points towards a substituted aniline and a three-carbon component, which could be assembled via reactions like the Skraup or Doebner-von Miller synthesis, though these typically yield fully aromatic quinolines and would require subsequent selective reduction.

A [4+2] cycloaddition strategy suggests disconnecting the molecule into an imine (formed from an aniline derivative) and a suitable dienophile. This approach is characteristic of the Povarov reaction and its variations, which directly construct the tetrahydroquinoline core.

Direct Synthesis Approaches to the this compound Core

Direct synthesis of the this compound core can be approached through several key reaction classes, primarily involving the formation of the heterocyclic ring or the selective modification of a pre-existing quinoline system.

Cycloaddition Reactions in Dihydroquinoline Formation

Cycloaddition reactions provide a powerful method for the convergent assembly of six-membered heterocyclic rings. Formal [4+2] cycloadditions, such as the Povarov reaction, are particularly relevant for synthesizing tetrahydroquinoline derivatives, which can be seen as precursors to dihydroquinolines. While specific examples leading directly to this compound are not prominent in the literature, the general strategy involves the reaction of an aniline, an aldehyde, and an alkene. A hypothetical pathway could involve a p-aminophenol derivative reacting with an appropriate aldehyde and dienophile, followed by oxidation to the dihydro-level if necessary.

More broadly, 1,3-dipolar cycloaddition reactions have been utilized for the diastereoselective synthesis of complex fused pyrrolo-quinoline systems, demonstrating the utility of cycloaddition strategies in building complex scaffolds based on the quinoline nucleus. researchgate.net

Reduction Methodologies for Quinoline Precursors

The most direct and plausible route to this compound is the selective reduction of 6-hydroxyquinoline. chemicalbook.com The primary challenge in this approach is achieving chemoselectivity, specifically the reduction of the carbocyclic ring (the benzene (B151609) portion) while leaving the pyridine (B92270) ring intact.

Catalytic hydrogenation is the most common method for this transformation. The choice of catalyst, solvent, temperature, and pressure is critical in directing the regioselectivity of the reduction.

Catalyst Influence : Different noble metal catalysts exhibit different selectivities. For instance, platinum catalysts under acidic conditions are often used for the hydrogenation of the pyridine ring of quinolines to yield 1,2,3,4-tetrahydroquinolines. acs.org Conversely, supported gold nanoparticles (Au/HSA-TiO₂) have shown exceptional selectivity for hydrogenating the pyridine ring of substituted quinolines without cleaving sensitive groups like halogens. acs.org Achieving selective reduction of the benzenoid ring is more challenging and often requires specific catalytic systems or multi-step processes. The hydrogenation of quinolinols has been a subject of study, though often leading to perhydrogenation (reduction of both rings) or reduction of the pyridine ring. acs.org

Over-reduction : A common side product in the hydrogenation of 6-hydroxyquinoline is 1,2,3,4-tetrahydroquinolin-6-ol, where the pyridine ring is fully saturated. chemicalbook.com Controlling the reaction stoichiometry and conditions is crucial to isolate the desired 5,6-dihydro product.

The table below illustrates the general outcomes of quinoline hydrogenation with different catalysts, highlighting the challenge of selective reduction.

CatalystTypical Product Ring SystemSelectivity Notes
Pt/C1,2,3,4-TetrahydroquinolineFavors reduction of the pyridine ring.
Au/TiO₂1,2,3,4-TetrahydroquinolineHigh selectivity for the pyridine ring, tolerates other functional groups. acs.org
Raney Nickel1,2,3,4-Tetrahydroquinoline or DecahydroquinolineConditions can be tuned for partial or full reduction.
Rh/CDecahydroquinolineOften leads to complete saturation of both rings.

Multicomponent Reactions for this compound Analogs

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. researchgate.netrsc.org These reactions are exceptionally useful for generating libraries of structurally diverse analogs from simple precursors.

For creating analogs of this compound, MCRs starting from 6-hydroxyquinoline are particularly relevant. The Mannich reaction and its variants, such as the Betti reaction, provide a direct method for the C-alkylation of the electron-rich phenol (B47542) ring of 6-hydroxyquinoline. frontiersin.orgresearchgate.net A notable example is the three-component reaction of 6-hydroxyquinoline, an aromatic aldehyde, and 2-aminobenzothiazole. This reaction, promoted by surfactants like sodium dodecyl sulfate (B86663) (SDS) in water, yields 5-(2-aminobenzothiazolomethyl)-6-hydroxyquinolines. frontiersin.org This demonstrates a strategy for introducing diverse substituents at the C5 position, adjacent to the hydroxyl group.

The general scheme for this MCR is shown below, and a variety of analogs can be produced by simply changing the aldehyde component.

General Reaction for 5-Substituted-6-hydroxyquinoline Analogs

Aldehyde Component (Ar-CHO)Amine ComponentResulting Analog StructureReference
Benzaldehyde2-Aminobenzothiazole5-((2-aminobenzo[d]thiazol-3(2H)-yl)(phenyl)methyl)quinolin-6-ol frontiersin.org
4-Chlorobenzaldehyde2-Aminobenzothiazole5-((2-aminobenzo[d]thiazol-3(2H)-yl)(4-chlorophenyl)methyl)quinolin-6-ol frontiersin.org
4-Methoxybenzaldehyde2-Aminobenzothiazole5-((2-aminobenzo[d]thiazol-3(2H)-yl)(4-methoxyphenyl)methyl)quinolin-6-ol frontiersin.org

These aromatic products could then potentially undergo selective reduction of the C5-C6 bond to yield the corresponding this compound analogs.

Catalytic Systems in this compound Synthesis

Modern organic synthesis relies heavily on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The construction of the dihydroquinoline scaffold is no exception, with transition-metal catalysis playing a pivotal role.

Transition Metal-Catalyzed Annulations and Cyclizations

Transition-metal catalysis offers sophisticated methods for constructing the quinoline ring system through C-H activation and annulation strategies. researchgate.net These methods typically involve the reaction of an aniline derivative with a coupling partner like an alkyne or alkene, catalyzed by metals such as rhodium, ruthenium, or palladium.

While a specific application of this strategy to form this compound is not extensively documented, the general principle is well-established. A hypothetical route could involve a transition metal-catalyzed cascade cyclization. nih.gov For example, an N-alkenyl-substituted p-aminophenol could undergo an intramolecular C-H annulation, where a metal catalyst activates a C-H bond on the benzene ring and facilitates its addition across the alkene, forming the dihydropyridine ring in a single step. The choice of catalyst and ligands would be crucial for controlling the regioselectivity and preventing aromatization to the fully unsaturated quinoline.

The versatility of transition-metal catalysis suggests that such pathways are feasible and represent a frontier for the development of novel, efficient syntheses of dihydroquinolines like this compound.

Based on the current scientific literature available, a detailed article focusing solely on the specific synthetic methodologies for This compound as per the requested outline cannot be generated.

Extensive searches for organocatalytic, biocatalytic, green chemistry, and stereoselective synthetic routes have not yielded specific methods, detailed research findings, or data tables directly corresponding to the compound This compound . The available research focuses on related but structurally distinct quinoline derivatives, such as:

Dihydro-6H-quinoline-5-ones : Metal-free synthesis methodologies have been developed for these related ketones. rsc.org

1,2-Dihydroquinolines : Various synthetic strategies, including biocatalytic and chemo-enzymatic methods, have been reported for these isomers. acs.orgnih.gov

General Quinolines and Tetrahydroquinolines : Significant research exists on green synthesis principles researchgate.netresearchgate.nettandfonline.comnih.gov, organocatalytic methods koreascience.kr, and biocatalytic transformations acs.org for the broader quinoline family.

However, these findings are not directly applicable to the specific structure and stereochemistry of This compound . Generating content based on these related compounds would violate the instruction to focus strictly on the specified molecule and would amount to scientific inaccuracy.

Therefore, the following sections of the requested article cannot be completed with factual, scientifically accurate information pertaining exclusively to This compound :

Stereoselective Synthesis of this compound and its Enantiomers

To provide the requested article, specific peer-reviewed scientific literature detailing the synthesis of This compound is required.

Chemical Reactivity and Mechanistic Organic Transformations of 5,6 Dihydro 6 Quinolinol

Electrophilic and Nucleophilic Reactivity at the Quinoline (B57606) Ring

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene ring, which is more electron-rich than the pyridine ring. uop.edu.pkslideshare.netquimicaorganica.org Reaction conditions are often vigorous. uop.edu.pk The primary sites of substitution are positions 5 and 8. uop.edu.pkquimicaorganica.org This preference is attributed to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.org For instance, nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at high temperatures produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk

For 1,2-dihydroquinolines, electrophilic aromatic substitution reactions such as nitration and halogenation can introduce substituents onto the aromatic ring. ambeed.com

Nucleophilic Aromatic Substitution:

Conversely, nucleophilic substitution on the quinoline ring typically occurs at the electron-deficient pyridine ring, primarily at positions 2 and 4 (if position 2 is blocked). uop.edu.pkslideshare.net The presence of an electron-withdrawing nitro group on the quinoline ring facilitates nucleophilic substitution of hydrogen. mdpi.comresearchgate.net For example, the vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines allows for the introduction of amino groups. mdpi.com

The reactivity of 5,6-Dihydro-6-quinolinol in these reactions would be influenced by the electronic effects of the dihydro portion and the hydroxyl group. The hydroxyl group is an activating, ortho-, para-directing group, which would be expected to enhance the reactivity of the benzene ring towards electrophilic attack.

Oxidation and Reduction Chemistry of the Dihydro Region

The dihydropyridine (B1217469) ring in this compound is susceptible to both oxidation and reduction, leading to aromatization or further saturation, respectively.

Oxidation:

The dihydroquinoline core can be oxidized to the corresponding aromatic quinoline. For example, 1,2-dihydroquinoline (B8789712) undergoes oxidation with nitrobenzene (B124822) to yield quinoline. uop.edu.pk The oxidation of a related compound, (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, has been observed in metabolic studies, leading to the formation of an imidazoquinolinone. acs.org In the context of 5,6-dihydroxy-5,6-dihydroquinoline, it is a known metabolite of quinoline. iarc.frnih.gov

Reduction:

Reduction of the quinoline system can lead to various hydrogenated derivatives. Catalytic hydrogenation is a common method for reducing quinoline and its derivatives. harvard.edu For example, reduction of quinoline derivatives can yield reduced products. Reagents like sodium borohydride (B1222165) and lithium aluminum hydride are also employed for the reduction of quinoline systems. harvard.edu The specific product obtained depends on the reaction conditions and the substrate.

The following table summarizes common reducing agents and their applications:

Reagent Substrate Functional Group Product Functional Group Reference
5% Pd/C Alkene Alkane harvard.edu
5% Pd(BaSO4) Alkyne Alkene harvard.edu
PtO2 Aldehyde (Ketone) Alcohol harvard.edu
Raney Ni Nitrile Amine harvard.edu
LiAlH4 Various Reduced derivatives harvard.edu

Functional Group Interconversions on this compound

The hydroxyl group at the 6-position of this compound is a key site for functional group interconversions. vanderbilt.eduslideshare.net

Reactions of the Hydroxyl Group:

The hydroxyl group can be converted to other functional groups through various reactions. For instance, alcohols can be transformed into sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu The hydroxyl group can also be converted to halides (Cl, Br, I) using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

Alkylation and Acylation:

Alkylation and acylation can occur at the nitrogen atom or on the aromatic ring of dihydroquinolines. ambeed.com The hydroxyl group can also be alkylated. For example, the preparation of the drug cilostazol (B1669032) involves the alkylation of the phenol (B47542) group of 6-hydroxy-3,4-dihydroquinolinone. google.com

Table of Functional Group Interconversions:

Starting Functional Group Reagent(s) Product Functional Group Reference
Alcohol R'SO2Cl Sulfonate ester vanderbilt.edu
Alcohol SOCl2 Chloride vanderbilt.edu
Alcohol PBr3, pyridine Bromide vanderbilt.edu
Alcohol Ph3P, DEAD, MeI Iodide vanderbilt.edu
Halide/Sulfonate KCN, 18-C-6, DMSO Nitrile vanderbilt.edu
Amide POCl3, pyridine Nitrile vanderbilt.edu

Skeletal Rearrangements and Ring Transformations

While specific skeletal rearrangements for this compound are not extensively documented in the provided search results, related quinoline derivatives are known to undergo such transformations. For instance, 3-aminoquinoline-2,4-diones have been shown to undergo molecular rearrangements upon reaction with various reagents like urea, isocyanates, and isothiocyanates, leading to the formation of new heterocyclic systems. mdpi.com Additionally, the reaction of pyrazino[2,3-c]quinolin-5(6H)-ones with isocyanic acid results in an unprecedented molecular rearrangement to form hydantoin (B18101) derivatives. mdpi.comresearchgate.net

Ring transformations of other heterocyclic systems have also been reported, such as the ring contraction of 5,6-dihydro-4H-1,2,4,5-oxatriazines into 1H-1,2,4-triazoles. researchgate.net

Photoreactivity and Excited-State Processes

The photoreactivity of quinoline derivatives is an active area of research. 6-Hydroxyquinoline (B46185) is known to be a photoacid and is used to study excited-state proton transfer (ESPT) reactions. wanfengchempharm.comchemicalbook.com Upon excitation, molecules containing a phenol moiety can undergo photodetachment of the hydrogen atom from the O-H bond, which can lead to the formation of ketenes. researchgate.net

The study of phenol-quinoline molecules has revealed that the nature of the linkage between the phenol and quinoline moieties influences the excited-state intramolecular proton transfer (ESIPT) process. rsc.org A looser hydrogen bond can result in a slower ESIPT process that involves skeletal deformation. rsc.org In some quinoline-pyrazole isomers, a twisted intramolecular charge transfer (TICT) process can occur in the excited state, which acts as a fluorescence quenching pathway. acs.org

The photoreactivity of ruthenium polypyridyl complexes coordinated to L-proline, which contains a secondary amine similar to that in a dihydroquinoline, has been studied. acs.org Upon visible-light irradiation in water, the amine can be photooxidized to an imine. acs.org

Advanced Spectroscopic Characterization of 5,6 Dihydro 6 Quinolinol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. In the context of 5,6-Dihydro-6-quinolinol and its derivatives, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would exhibit characteristic signals corresponding to the protons in different parts of the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region of the spectrum. Protons on the dihydropyridine (B1217469) ring, being in a more saturated environment, would resonate at higher field strengths compared to their aromatic counterparts. The chemical shift of the hydroxyl proton can vary significantly depending on the solvent and concentration, and it can provide insights into hydrogen bonding. mdpi.com Spin-spin coupling patterns between adjacent protons are crucial for establishing the connectivity within the molecule. For instance, the coupling between protons on C-5 and C-6 would provide information about their relative stereochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons. chemrevise.org The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For example, the carbons of the aromatic ring will have distinct chemical shifts from those in the dihydro portion of the quinoline (B57606) scaffold. researchgate.net The carbon bearing the hydroxyl group (C-6) would show a characteristic downfield shift due to the electronegativity of the oxygen atom. The chemical shifts in the ¹³C NMR spectra of S-methylquinolines have been shown to correlate with the total charges on the carbon atoms calculated using theoretical methods. researchgate.net

| Proton (¹H) NMR Data for a Representative this compound Derivative | | :--- | :--- | | Proton | Chemical Shift (δ, ppm) | | Aromatic-H | 7.0 - 8.5 | | H-5 | 2.5 - 3.5 | | H-6 | 4.5 - 5.5 | | OH | Variable (2.0 - 6.0) |

| Carbon (¹³C) NMR Data for a Representative this compound Derivative | | :--- | :--- | | Carbon | Chemical Shift (δ, ppm) | | Aromatic-C | 120 - 150 | | C-5 | 20 - 40 | | C-6 | 60 - 80 | | C-8a | 130 - 140 | | C-4a | 125 - 135 |

Note: The chemical shift values are approximate and can vary based on the specific derivative and solvent used.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish detailed correlations between protons and carbons, further confirming the structural assignment. mdpi.comipb.pt

Vibrational Spectroscopy: Infrared and Raman Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and bonding. uc.edugeorgetown.edu

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. In this compound, the O-H stretching vibration of the hydroxyl group would be a prominent feature, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration, if present in a derivative, would also appear in this region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. mdpi.com

| Characteristic Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | | O-H stretch | 3200-3600 (broad) | Weak | | Aromatic C-H stretch | 3000-3100 | 3000-3100 | | Aliphatic C-H stretch | 2850-3000 | 2850-3000 | | C=C stretch (aromatic) | 1450-1600 | 1450-1600 (often strong) | | C-O stretch | 1000-1260 | Weak |

The combination of IR and Raman spectroscopy provides a powerful tool for the structural characterization of this compound and its derivatives, allowing for the confirmation of functional groups and providing insights into the molecular structure. spectroscopyonline.commdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. elte.huuu.nl

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions. The quinoline chromophore is responsible for these absorptions. The π→π* transitions, which are typically more intense, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. vscht.cz The position and intensity of these absorption bands can be influenced by the substituents on the quinoline ring and the solvent polarity. elte.hu For example, auxochromic groups like -OH can cause a bathochromic (red) shift in the absorption maximum. pg.edu.pl

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to be fluorescent, it must be able to return to the ground state by emitting a photon. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The fluorescence properties of this compound and its derivatives would depend on their specific structure and the rigidity of the molecule. Factors that increase structural rigidity often enhance fluorescence quantum yield.

| Electronic Spectroscopic Data for a Representative this compound Derivative | | :--- | :--- | | Parameter | Wavelength (nm) | | UV-Vis Absorption Maximum (λmax) for π→π* | 250 - 350 | | UV-Vis Absorption Maximum (λmax) for n→π* | 300 - 400 | | Fluorescence Emission Maximum (λem) | >350 |

Note: These are approximate ranges and can be significantly affected by substituents and solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. mcmaster.ca

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The high-resolution mass spectrum will provide the exact mass of this ion, allowing for the determination of the molecular formula. The fragmentation of the molecular ion provides a unique fingerprint for the molecule. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. mcmaster.cauab.edu For this compound, potential fragmentations could involve the loss of a water molecule (H₂O) from the hydroxyl group, or cleavage of the dihydropyridine ring. tutorchase.com The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. researchgate.netresearchgate.net

| Expected Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | m/z (Mass-to-Charge Ratio) | | Molecular Ion [M]⁺ | 147.0684 (Calculated for C₉H₉NO) | | Fragment [M - H₂O]⁺ | 129.0578 | | Other significant fragments | Dependent on ionization method and energy |

The use of tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific fragment ion and subjecting it to further fragmentation. uab.edu

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment

Since this compound possesses a stereocenter at the C-6 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of these chiral molecules. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in molar absorptivity (Δε) against wavelength. pg.edu.pl Enantiomers will produce mirror-image CD spectra. The sign of the Cotton effect (positive or negative peaks) in the CD spectrum can be correlated with the absolute configuration of the stereocenter, often through comparison with theoretical calculations or empirical rules. psu.edu

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows the molar rotation [Φ] versus wavelength. Similar to CD, ORD spectra of enantiomers are mirror images of each other. The shape of the ORD curve, known as a Cotton effect curve, is characteristic of the stereochemistry of the molecule. pg.edu.plmertenlab.de

The combination of CD and ORD provides a powerful, non-destructive method for the stereochemical assignment of chiral this compound derivatives. cas.cz

Solid-State Characterization: X-ray Diffraction Analysis

X-ray diffraction (XRD) analysis of single crystals provides the most definitive three-dimensional structural information for a molecule. 6-napse.com This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound or its crystalline derivatives, a successful single-crystal XRD analysis would reveal the exact spatial arrangement of all atoms in the crystal lattice. bohrium.com This includes the conformation of the dihydropyridine ring and the orientation of the hydroxyl group. Furthermore, XRD analysis provides detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. researchgate.net This information is crucial for understanding the physical properties of the compound and can provide insights into its behavior in biological systems. Powder XRD can be used to characterize the crystallinity and phase purity of bulk samples. rsc.org

Computational Chemistry and Theoretical Modeling of 5,6 Dihydro 6 Quinolinol

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Interactions)

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For quinoline (B57606) and its derivatives, the HOMO is typically localized on the ring structures, indicating these are the primary sites for electron donation. dergipark.org.tr Conversely, the LUMO is often localized on the phenyl rings, suggesting these are the regions most susceptible to nucleophilic attack. dergipark.org.tr A smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.netscirp.org

Computational studies using Density Functional Theory (DFT) at various levels of theory, such as B3LYP with different basis sets (e.g., 6-31G(d,p), 6-311++g(d,p)), are commonly employed to calculate these electronic properties. chemrxiv.orgdergipark.org.tr These calculations provide quantitative values for HOMO and LUMO energies, the energy gap, and can be used to generate molecular orbital diagrams that visualize the electron distribution. dergipark.org.trscirp.org

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and the ability to donate electrons. dergipark.org.trHigher HOMO energy indicates a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Represents the ability to accept electrons. dergipark.org.trLower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. This is often achieved by exploring the potential energy surface (PES) of the molecule. longdom.org A PES is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. longdom.org

For flexible molecules like 5,6-Dihydro-6-quinolinol, which has rotatable bonds, multiple conformers can exist. emory.edu Computational methods can be used to perform a systematic search for these conformers, often by scanning dihedral angles and calculating the energy at each step. dergipark.org.tr The resulting PES reveals the global minimum energy conformation (the most stable structure) as well as other local minima and the transition states that connect them. longdom.orgresearchgate.net Understanding the conformational landscape is critical for predicting how the molecule will interact with other molecules, such as in biological systems or during chemical reactions. longdom.org

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. It postulates that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state (TS). e-bookshelf.de The energy difference between the reactants and the transition state is the activation energy, which is a primary determinant of the reaction rate.

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. e-bookshelf.de By mapping the reaction pathway on the potential energy surface, chemists can identify the lowest energy path from reactants to products, which proceeds through one or more transition states. doi.org For reactions involving this compound, such as oxidation or substitution, computational modeling can help to predict the most likely mechanism by comparing the activation energies of different possible pathways. sit.edu.cnmdpi.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products. mdpi.com

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model. researchgate.net

UV-Visible Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions of electrons from the HOMO to the LUMO or other molecular orbitals. sapub.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. scirp.org These frequencies correspond to the absorption peaks in an IR spectrum and are related to the stretching, bending, and other motions of the chemical bonds. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gage-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions can aid in the assignment of experimental NMR spectra and provide further confirmation of the molecular structure. eurjchem.com

Comparison between calculated and experimental spectra serves as a crucial validation of the computed molecular geometry and electronic structure. sapub.org

Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions are the forces of attraction and repulsion between neighboring molecules. slideshare.net These forces, particularly hydrogen bonds, play a critical role in determining the physical properties of substances, such as their melting and boiling points, as well as their behavior in solution. slideshare.net A hydrogen bond is a special type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. harvard.edu

For this compound, the hydroxyl group (-OH) and the nitrogen atom in the quinoline ring are potential sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors. harvard.edu Computational methods can be used to model these interactions. The Atoms in Molecules (AIM) theory, for instance, can identify and characterize hydrogen bonds by analyzing the topology of the electron density. sapub.org Natural Bond Orbital (NBO) analysis can also provide insights into the strength and nature of these interactions by examining the delocalization of electron density between orbitals. dergipark.org.tr

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. dergipark.org.tr These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Commonly used global reactivity descriptors include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system. dergipark.org.tr

Chemical Hardness (η): A measure of the resistance to charge transfer. It is related to the HOMO-LUMO gap. scirp.orgdergipark.org.tr

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. dergipark.org.tr

Electronegativity (χ): The power of an atom or group to attract electrons. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrxiv.orgdergipark.org.tr

In addition to these global descriptors, local reactivity can be assessed using Fukui functions . researchgate.net These functions identify the specific atoms or regions within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. chemrxiv.orgresearchgate.net

DescriptorFormula (in terms of HOMO and LUMO energies)Interpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ ≈ (I + A) / 2Tendency to attract electrons. researchgate.net
Chemical Hardness (η) η ≈ (I - A) / 2Resistance to change in electron distribution. researchgate.net
Chemical Softness (S) S = 1 / ηEase of change in electron distribution.
Electrophilicity Index (ω) ω = μ² / (2η) where μ = -(I+A)/2Propensity to accept electrons. chemrxiv.org

These computational tools provide a powerful and detailed understanding of the chemical nature of this compound, complementing and guiding experimental investigations.

Coordination Chemistry of 5,6 Dihydro 6 Quinolinol As a Ligand

Design and Synthesis of 5,6-Dihydro-6-quinolinol-Based Metal Complexes

There is no specific information available in the scientific literature on the design and synthesis of metal complexes based on this compound. General synthetic strategies for preparing metal complexes with quinoline-type ligands typically involve the reaction of a metal salt with the ligand in a suitable solvent. The design of such complexes would theoretically be guided by the desired properties of the final compound, such as its geometry, stability, and electronic characteristics, which are influenced by the choice of the metal ion and the reaction conditions.

Coordination Modes and Geometric Configurations

Specific studies on the coordination modes and geometric configurations of this compound metal complexes have not been reported. Based on the structure of the parent molecule, it is plausible that this compound could act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. The resulting metal complexes could adopt various geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio.

Electronic and Magnetic Properties of Metal Chelates

There is a lack of experimental or theoretical data on the electronic and magnetic properties of metal chelates involving this compound. The electronic properties of such complexes would be determined by the nature of the metal ion and the ligand field created by this compound. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, would be instrumental in characterizing the electronic transitions within these potential complexes. Similarly, the magnetic properties would depend on the presence of unpaired electrons in the d-orbitals of the metal center.

Catalytic Applications of this compound Metal Complexes

No catalytic applications of metal complexes derived from this compound have been described in the literature. Transition metal complexes are widely used as catalysts in a variety of organic transformations. researchgate.net The potential for this compound metal complexes to act as catalysts would depend on the ability of the metal center to undergo reversible changes in its oxidation state and to coordinate with substrates.

Supramolecular Assembly and Material Science Applications

The use of this compound metal complexes in supramolecular assembly and material science is an area that remains to be explored. Metal complexes can serve as building blocks for the construction of larger, ordered structures through non-covalent interactions. birmingham.ac.uk Such supramolecular assemblies can exhibit interesting properties and have potential applications in areas like molecular recognition, sensing, and the development of novel materials. nih.gov

Mechanistic Biological Studies of 5,6 Dihydro 6 Quinolinol and Its Analogs in Vitro and Non Clinical

Molecular Interaction Profiling with Biological Targets

The interaction of 5,6-Dihydro-6-quinolinol analogs with biological targets like enzymes and receptors has been a subject of investigation to understand their therapeutic potential.

While direct enzyme modulation data for this compound is limited, studies on the metabolism of its parent compound, quinoline (B57606), provide insight into the enzymes that interact with this structural class. The formation of quinoline metabolites is catalyzed by specific cytochrome P450 enzymes. nih.gov In human liver microsomes, CYP2E1 is the primary enzyme responsible for producing 3-hydroxyquinoline (B51751), while CYP2A6 is the main catalyst for the formation of quinoline-1-oxide. nih.gov

Kinetic analysis of quinoline metabolism in human liver microsomes shows that the formation of 5,6-dihydroxy-5,6-dihydroquinoline, a key metabolite, follows monophasic kinetics. nih.gov In contrast, the formation of 3-hydroxyquinoline and quinoline-1-oxide exhibits biphasic kinetics. nih.gov Further studies have identified that CYP2A6 and CYP1A2 are involved in creating the precursor, 5,6-dihydroquinoline-5,6-epoxide, which is then efficiently converted to the diol by microsomal epoxide hydrolase. nih.goviarc.fr

Analogs of this compound have been synthesized and evaluated for their binding affinity and selectivity at various receptors, particularly dopamine (B1211576) and GABA-A receptors.

Novel analogs of sumanirole, which contains a 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold, have been studied for their interaction with dopamine D2 and D3 receptors (D2R/D3R). acs.org These analogs were identified as D2R/D3R agonists. acs.org Another analog, (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, is recognized as a potent dopamine agonist in animal studies, with its metabolites showing activity at both dopaminergic (D2) and serotonergic (5HT1A) receptors. acs.org

Additionally, pyrazoloquinolinone derivatives have been developed as functionally selective ligands for the α6 subunit of the γ-aminobutyric acid type A receptor (GABA-A R), which may have implications for treating certain neuropsychiatric disorders. nih.gov

Table 1: Receptor Binding Profile of Selected this compound Analogs

Analog Class Target Receptors Observed Activity Reference
Imidazo[4,5,1-ij]quinolin-2(1H)-one Derivatives Dopamine D2/D3 Receptors Agonist activity, with varying selectivity based on substitutions. acs.org
5-Amine-Imidazo[4,5,1-ij]quinoline Derivatives Dopamine D2, Serotonin 5HT1A Receptors Potent dopamine agonist activity observed in vivo, likely due to active metabolites. acs.org
Pyrazoloquinolinone Derivatives GABA-A Receptor α6 Subtype Positive allosteric modulation with functional selectivity for α6-containing receptors. nih.gov

Cellular Permeability and Intracellular Distribution Dynamics

The ability of a compound to cross cell membranes and distribute within the cell is crucial for its biological activity. Studies on quinoline-based compounds indicate that structural modifications significantly influence these properties. For instance, the solubility and cellular uptake of some indolo[2,3-c]quinoline derivatives are enhanced upon forming copper(II) complexes. acs.org The solubility of these compounds was found to be greater at a lower pH. acs.org However, other quinoline-based inhibitors have demonstrated poor cell membrane permeability, which limited their activity in cellular assays despite potent enzyme inhibition. nih.gov The intracellular distribution of quinoline derivatives has been a subject of study, with factors like lipophilicity, charge, and specific transporters influencing their localization in compartments such as the cytosol, nucleus, and mitochondria. ashpublications.orgumich.edu

Impact on Cellular Signaling Pathways (e.g., ABCA1 up-regulation)

A key signaling pathway influenced by analogs of this compound is the one regulating cholesterol homeostasis, particularly involving the ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a membrane protein that facilitates the efflux of cholesterol and phospholipids (B1166683) from cells, a critical step in the formation of high-density lipoprotein (HDL). plos.orgmdpi.com

A series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives have been shown to up-regulate the expression of ABCA1. researchgate.net Mechanistic studies revealed that the most potent compound in this series increased both ABCA1 mRNA and protein levels in RAW264.7 macrophage cells. researchgate.net This effect was mediated by targeting a pathway involving the Liver X Receptor (LXR), a known transcriptional regulator of ABCA1. mdpi.comresearchgate.net The up-regulation of ABCA1 enhances the reverse cholesterol transport pathway, which is protective against atherosclerosis. mdpi.com

Non-Clinical Investigations of Cellular Mechanisms (e.g., foam cell formation inhibition, lack of mutagenicity)

Non-clinical studies have explored the effects of this compound analogs on cellular processes relevant to disease, such as foam cell formation in atherosclerosis and genotoxicity.

The formation of foam cells, which are macrophages laden with lipids, is a foundational event in the development of atherosclerotic plaques. nih.govfrontiersin.org The up-regulation of ABCA1 by 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives directly translates to an inhibition of foam cell formation. researchgate.net In a cellular model, one of these analogs significantly reduced lipid accumulation induced by oxidized low-density lipoprotein (ox-LDL) in macrophages. researchgate.net This demonstrates a direct link between the compound's effect on the ABCA1 signaling pathway and a key pathological mechanism. researchgate.net

Regarding safety, the genotoxicity of quinoline and its metabolites has been investigated. While the parent compound, quinoline, is a known mutagen and carcinogen, its metabolites appear to lack this toxicity. ca.govnih.gov Specifically, 5,6-dihydroxy-5,6-dihydroquinoline, a major metabolite, did not induce mutations in the Salmonella typhimurium (Ames) test and did not cause unscheduled DNA synthesis in rat hepatocytes. ca.gov This suggests that the metabolic conversion of quinoline to its dihydrodiol form is a detoxification pathway. ca.gov

Biotransformation and Metabolite Characterization (e.g., 5,6-dihydroxy-5,6-dihydroquinoline)

Biotransformation studies are essential for understanding the metabolic fate of a compound. longdom.org When quinoline is incubated with rat liver homogenates, it undergoes significant metabolism. nih.gov The primary metabolite formed is 5,6-dihydroxy-5,6-dihydroquinoline. iarc.frnih.gov This metabolic process involves a two-step enzymatic reaction. First, cytochrome P450 enzymes, particularly CYP2A6 and CYP1A2, catalyze the formation of an epoxide intermediate, quinoline-5,6-epoxide. nih.goviarc.fr Subsequently, microsomal epoxide hydrolase efficiently converts this epoxide to the final trans-dihydrodiol metabolite, 5,6-dihydroxy-5,6-dihydroquinoline. nih.govfrontiersin.org Other minor metabolites, including 3-hydroxyquinoline and quinoline-N-oxide, are also formed. nih.gov The extensive metabolism of quinoline to its dihydrodiol form is thought to be a key factor in the differences in biological activity and toxicity observed between quinoline and its isomers. nih.gov

Table 2: Metabolites of Quinoline Formed in Rat Liver Homogenates

Metabolite Status Precursor Key Enzymes Reference
5,6-dihydroxy-5,6-dihydroquinoline Major Quinoline-5,6-epoxide CYP2A6, CYP1A2, Epoxide Hydrolase nih.goviarc.frnih.gov
3-hydroxyquinoline Minor Quinoline CYP2E1 nih.govnih.gov
Quinoline-N-oxide Minor Quinoline CYP2A6 nih.govnih.gov

Environmental Degradation and Fate of 5,6 Dihydro 6 Quinolinol

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

No specific data on the photodegradation or hydrolysis of 5,6-Dihydro-6-quinolinol were found. Studies on other quinoline (B57606) derivatives suggest that processes like photolysis can contribute to their degradation in aquatic environments, but rates and products are highly dependent on the specific chemical structure and environmental conditions.

Biotic Degradation Pathways in Environmental Systems

There is no available information detailing the biotic degradation of this compound.

Microbial Metabolism and Gene Expression Studies

No studies on the microbial metabolism or the specific genes and enzymes involved in the breakdown of this compound have been published. Research on related compounds, such as quinoline, has identified various bacteria, including Pseudomonas and Comamonas species, capable of utilizing it as a carbon and energy source, often initiating degradation through hydroxylation. However, the specific relevance of these pathways to this compound is unknown.

Enzymatic Mechanisms of Biodegradation

The enzymatic mechanisms for the biodegradation of this compound have not been characterized.

Environmental Persistence and Bioavailability

Information regarding the environmental persistence and bioavailability of this compound is not available. The persistence of quinoline derivatives in the environment can vary, with some being described as resistant to biodegradation. Bioavailability is influenced by factors like water solubility and soil adsorption, which have not been documented for this specific compound.

Ecofriendly Remediation Strategies

Due to the lack of information on the environmental behavior and degradation of this compound, no specific ecofriendly remediation strategies have been developed or tested for this compound. General remediation approaches for sites contaminated with heterocyclic compounds include bioremediation using specialized microorganisms and various physicochemical treatment technologies.

Q & A

Q. What are the established synthetic routes for 5,6-Dihydro-6-quinolinol, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors or reduction of quinoline derivatives. For example, catalytic hydrogenation of 6-nitroquinoline under H₂/Pd-C in ethanol at 50–60°C can yield the dihydroquinoline core . Purity validation requires a combination of techniques:
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity >98% .
  • NMR : Confirm structural integrity via ¹H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 2.5–3.0 ppm for dihydro protons) .
    Always cross-reference with PubChem or DSSTox for spectral data .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 164.1 for C₉H₉NO) .
  • TLC : Monitor reaction progress using silica gel plates and a solvent system of ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and scalability of this compound synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency. Pd/C in ethanol at 60°C often provides >85% yield .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (MeOH, EtOH). Ethanol minimizes side reactions .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
  • Scalability : Conduct pilot-scale reactions (>10 g) with rigorous inline pH monitoring to ensure consistency .

Q. How should researchers design experiments to investigate the mechanistic basis of this compound’s biological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ calculations via nonlinear regression .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in cancer cell lines (e.g., HeLa) .
  • Molecular Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II) to predict binding affinities .
  • Animal Models : Administer 10–50 mg/kg doses in murine models to assess pharmacokinetics (e.g., AUC, Cₘₐₓ) and toxicity profiles .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

  • Methodological Answer :
  • Data Triangulation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .
  • Analytical Validation : Verify compound stability under assay conditions via HPLC-MS to rule out degradation artifacts .
  • Meta-Analysis : Aggregate data from PubMed and EMBASE to identify trends (e.g., higher potency in Gram-positive vs. Gram-negative bacteria) .
  • Bias Assessment : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate study design limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.